molecular formula C15H8BrClF2N2 B13090050 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline

3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline

Cat. No.: B13090050
M. Wt: 369.59 g/mol
InChI Key: DQGDGAAUKXEXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline (CAS 1065481-84-6) is a high-value, poly-substituted quinoxaline derivative supplied for advanced research applications. With a molecular formula of C15H8BrClF2N2 and a molecular weight of 369.59 g/mol, this compound is characterized by its distinct quinoxaline core, a structure recognized as a privileged scaffold in medicinal chemistry and combinatorial drug discovery libraries . The bromomethyl group at the 3-position makes it a versatile and reactive synthetic intermediate, ideally suited for further functionalization through various cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of novel chemical space. Quinoxaline derivatives are extensively investigated for their diverse pharmacological profiles, and this specific compound, with its 2-chlorophenyl and 5,6-difluoro substitutions, is of particular interest in the synthesis of heterocyclic compounds with potential biological activity . Research into similar quinoxaline-based structures has indicated potential applications in developing therapies for immune-mediated and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in oncology research for certain leukemia and lymphoma types . This product is intended for research purposes as a key building block in organic synthesis, agrochemical research, and pharmaceutical development, especially in the construction of more complex molecules for screening as therapeutic agents . Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C15H8BrClF2N2

Molecular Weight

369.59 g/mol

IUPAC Name

3-(bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline

InChI

InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)20-11-6-5-10(18)13(19)15(11)21-12/h1-6H,7H2

InChI Key

DQGDGAAUKXEXAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3)F)F)N=C2CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-(2-chlorophenyl)-5,6-difluoroquinoxaline.

    Bromomethylation: The bromomethyl group can be introduced via a bromomethylation reaction. This involves the reaction of the quinoxaline derivative with formaldehyde and hydrobromic acid under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature, often around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl and quinoxaline moieties.

    Coupling Reactions: The chlorophenyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Key Features

FeatureDescription
Functional Groups Bromomethyl, chlorophenyl, difluoromethyl
Reactivity Electrophilic nature allows nucleophilic substitution
Potential Biological Activity Interaction with enzymes and receptors involved in cancer progression

Medicinal Chemistry

3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline has shown promise in medicinal chemistry, particularly for its potential anticancer properties. Preliminary studies suggest that quinoxaline derivatives can inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to interfere with signaling pathways critical for cancer cell growth.
  • Targeting Enzymes and Receptors : The compound may interact with specific biological targets, leading to therapeutic effects against certain types of cancer.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its electrophilic bromomethyl group enables it to undergo nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Synthetic Routes

The synthesis typically involves multiple steps, including:

  • Bromination of Quinoxaline Derivatives : This step introduces the bromomethyl group.
  • Nucleophilic Substitution Reactions : Chlorophenyl and difluoro groups are introduced under controlled conditions to prevent side reactions.

Anticancer Activity Study

A study published in a peer-reviewed journal explored the anticancer activity of quinoxaline derivatives similar to this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.

Synthesis Optimization Research

Research focused on optimizing the synthesis of this compound revealed that adjusting reaction conditions—such as temperature and solvent choice—could improve yield and purity. The findings emphasized the role of continuous flow reactors in industrial applications to enhance efficiency.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The difluoroquinoxaline core can engage in π-π interactions with aromatic residues, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoxaline derivatives are structurally distinct from indole-based synergists like DMPI and CDFII, which share functional similarities but differ in core architecture (Table 1).

Table 1: Structural and Functional Comparison of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline with Analogues

Compound Core Structure Key Substituents Target Pathogen Synergistic Activity
This compound Quinoxaline Bromomethyl (C3), 2-chlorophenyl (C2), 5,6-difluoro MRSA Carbapenem synergy (hypothesized)
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole Piperidinyl, dimethylphenyl, pyridinyl MRSA Confirmed carbapenem synergy
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole Chlorophenyl, piperidinyl, monofluoro MRSA Confirmed carbapenem synergy

Key Observations:

  • In contrast, indole-based compounds (DMPI, CDFII) feature a bicyclic structure with inherent basicity from the piperidinyl group, which may enhance membrane penetration .
  • Halogenation: The 5,6-difluoro substitution in the quinoxaline derivative increases electronegativity and lipophilicity compared to CDFII’s mono-fluoro substituent. This could improve bacterial membrane penetration but may also affect solubility.
  • This reactivity might confer covalent binding to bacterial targets but raises toxicity concerns.

Mechanistic Insights and Pharmacological Properties

  • Synergistic Mechanism : Like DMPI and CDFII, it may inhibit bacterial efflux pumps or β-lactamase enzymes, enhancing carbapenem efficacy against MRSA .
  • Resistance Profile : The chlorophenyl group, common to all three compounds, likely plays a critical role in bypassing resistance mechanisms, possibly by binding to allosteric sites on penicillin-binding proteins (PBPs).
  • Toxicity Considerations : The bromomethyl group’s alkylating activity may increase off-target effects compared to indole-based analogues, necessitating further toxicity profiling.

Research Findings and Limitations

  • DMPI/CDFII Precedent : Studies confirm that indole-based synergists restore carbapenem activity against MRSA at low micromolar concentrations, with CDFII showing superior potency due to its chloro-fluoro substitution .
  • Quinoxaline Potential: Preliminary data suggest halogenated quinoxalines exhibit broader-spectrum activity but require structural optimization to balance efficacy and safety.
  • Data Gaps: Direct comparative studies between quinoxaline and indole derivatives are lacking.

Biological Activity

3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique structural features, including halogenated substituents. The compound's molecular formula is C15H8BrClF2N2C_{15}H_{8}BrClF_{2}N_{2}, with a molecular weight of approximately 369.59 g/mol. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound consists of a quinoxaline core with bromomethyl and chlorophenyl substituents, as well as difluoromethyl groups. These features contribute to its reactivity and potential biological activities.

Property Value
Molecular FormulaC15H8BrClF2N2C_{15}H_{8}BrClF_{2}N_{2}
Molecular Weight369.59 g/mol
CAS Number1065481-84-6

Antimicrobial Activity

Quinoxaline derivatives are known for their broad spectrum of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects due to its structural characteristics.

  • Minimum Inhibitory Concentration (MIC) : The MIC for similar quinoxaline compounds has been reported as low as 1 µg/mL against Gram-positive bacteria, indicating the potential effectiveness of this compound in antimicrobial applications .

Antitumor Activity

Research has indicated that compounds within the quinoxaline class may possess antitumor properties. Interaction studies have focused on the binding affinity of this compound with specific enzymes or receptors involved in cancer progression.

  • Mechanism of Action : The compound may interfere with cellular signaling pathways critical for tumor growth and proliferation. Further investigations are needed to elucidate these mechanisms.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives has also been noted in various studies. The presence of halogen substituents may enhance the compound's interaction with inflammatory mediators.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Structural Features Unique Attributes
This compound Bromomethyl, chlorophenyl, difluoromethylPotentially enhanced lipophilicity and bioactivity
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline Different substitution patternMay exhibit different biological properties
Quinoxaline Basic structure without substituentsServes as a parent compound for various derivatives

Case Studies

  • Case Study on Antimicrobial Efficacy : A study investigating various quinoxaline derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests that this compound could be developed into a potent antimicrobial agent.
  • Case Study on Antitumor Mechanisms : Research into quinoxaline-based compounds has shown promising results in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest. Further studies on this specific compound could reveal similar effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.